molecular formula C11H17ClN2OS B1463075 N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride CAS No. 1185307-09-8

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride

Cat. No.: B1463075
CAS No.: 1185307-09-8
M. Wt: 260.78 g/mol
InChI Key: YEJFNNNPFMJBKB-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride is a small-molecule compound featuring a piperidine ring linked to a thiophene moiety via an acetamide bridge. Its molecular formula is C₁₂H₁₉ClN₂OS, with a molecular weight of 274.09 g/mol and CAS number 1185307-16-7 . This compound is utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and central nervous system (CNS)-targeting agents .

Properties

IUPAC Name

N-piperidin-4-yl-2-thiophen-3-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c14-11(7-9-3-6-15-8-9)13-10-1-4-12-5-2-10;/h3,6,8,10,12H,1-2,4-5,7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJFNNNPFMJBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CC2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671617
Record name N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-09-8
Record name N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C₁₂H₁₉ClN₂OS
  • Molecular Weight : 274.81 g/mol
  • CAS Number : 1185307-09-8

The compound features a piperidine ring and a thiophene moiety, which are common structural elements in biologically active molecules. The presence of these rings suggests potential interactions with various biological targets, particularly in the fields of neuropharmacology and antimicrobial activity.

While specific mechanisms for this compound have not been extensively documented, initial studies indicate that it may interact with neurotransmitter receptors involved in mood regulation, such as serotonin and norepinephrine receptors. These interactions could position the compound as a candidate for treating mood disorders, including depression and anxiety.

Antimicrobial Activity

Recent evaluations have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with similar scaffolds demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds . The potential for these compounds to inhibit biofilm formation further underscores their therapeutic promise in treating infections caused by resistant bacteria.

Structure-Activity Relationships (SAR)

The SAR of related compounds reveals insights into how modifications to the piperidine and thiophene structures can influence biological activity. A comparative analysis with other piperidine derivatives shows that variations in substituents can lead to significant changes in receptor binding affinity and potency. For example:

Compound Name Structure Features Unique Aspects
N-(Piperidin-3-yl)-2-(thiophen-3-yl)acetamideSimilar piperidine and thiopheneDifferent piperidine position may affect activity
N-(Morpholin-4-yl)-2-(thiophen-3-yl)acetamideMorpholine instead of piperidinePotentially different pharmacokinetics
N-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)acetamidePyrrolidine ringMay exhibit distinct biological profiles

This table illustrates how structural variations can lead to diverse biological profiles, emphasizing the importance of SAR studies in drug development.

Case Studies and Research Findings

  • Neuropharmacological Studies : Early research indicates that compounds similar to this compound may exhibit antidepressant-like effects through modulation of serotonin pathways. Further studies are required to validate these findings and explore the underlying mechanisms.
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives possess potent antibacterial properties, particularly against Staphylococcus aureus and Staphylococcus epidermidis. These findings support the potential use of these compounds in treating bacterial infections resistant to conventional antibiotics .
  • Comparative Analyses : Research comparing various analogs has shown that slight modifications can significantly enhance or reduce activity against specific targets, indicating that fine-tuning the chemical structure is crucial for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Thiophene Scaffolds

N-Methyl-N-(piperidin-4-ylmethyl)-2-(thiophen-3-yl)acetamide Hydrochloride (CAS: 1420800-81-2)
  • Molecular Formula : C₁₃H₂₁ClN₂OS
  • Key Differences : Addition of a methyl group on the piperidine nitrogen and a methylene spacer between the piperidine and acetamide groups.
  • However, it may improve metabolic stability .
N-(4-Fluorobenzyl)-2-(Piperidin-4-yl)acetamide Hydrochloride (CAS: 704870-91-7)
  • Molecular Formula : C₁₄H₁₈ClFN₂O
  • Key Differences : Substitution of thiophene with a fluorobenzyl group.
  • This modification shifts therapeutic applications away from thiophene-dependent systems .

Analogues with Heterocyclic Variations

2-(5-Chlorothiophen-2-yl)-N-(Pyridin-3-yl)acetamide (PDB: 5RH1)
  • Molecular Formula : C₁₁H₉ClN₂OS
  • Key Differences : Replacement of piperidine with pyridine and substitution of thiophen-3-yl with chlorothiophen-2-yl.
  • Functional Impact : The pyridine ring engages in stronger hydrogen bonding with residues like HIS163 in SARS-CoV-2 main protease (Mpro), as shown by binding affinities ≤−22 kcal/mol. The chlorine atom enhances electron-withdrawing effects, improving target engagement .
N-(5-Methylthiophen-2-yl)-N’-Pyridin-3-ylurea (PDB: 5RH0)
  • Molecular Formula : C₁₁H₁₁N₃OS
  • Key Differences : Urea linker instead of acetamide and methyl-substituted thiophene.
  • Functional Impact : The urea group forms dual hydrogen bonds with ASN142 and GLN189 in Mpro, offering superior inhibition compared to acetamide derivatives. However, reduced solubility limits bioavailability .

Pharmacologically Active Analogues

Goxalapladib (CAS: 412950-27-7)
  • Molecular Formula : C₄₀H₃₉F₅N₄O₃
  • Key Differences : Complex 1,8-naphthyridine core with trifluoromethyl biphenyl and methoxyethyl-piperidine groups.
  • Functional Impact : Designed for atherosclerosis treatment, it inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2). The extended structure enables multi-target engagement but reduces blood-brain barrier permeability compared to simpler acetamides .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Target/Application
N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide HCl C₁₂H₁₉ClN₂OS 274.09 Piperidine, thiophene, acetamide Protease inhibitors, CNS agents
5RH1 (PDB) C₁₁H₉ClN₂OS 256.72 Pyridine, chlorothiophene SARS-CoV-2 Mpro inhibitor
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, trifluoromethyl Atherosclerosis therapy

Table 2: Binding Affinities and Bioactivity

Compound Target Binding Affinity (kcal/mol) Bioactivity Notes
5RH1 SARS-CoV-2 Mpro ≤−22 High inhibition via HIS163 interaction
N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide HCl Not explicitly stated N/A Used as intermediate; lacks direct target data
Goxalapladib Lp-PLA2 IC₅₀ = 5 nM Phase II clinical trial success

Research Findings and Implications

  • Piperidine vs. Pyridine : Pyridine-containing analogs (e.g., 5RH1) exhibit stronger target binding due to hydrogen bonding with catalytic residues, but piperidine derivatives offer better CNS penetration .
  • Thiophene Substitutions : Chloro- or methyl-thiophene modifications enhance electronic effects but may reduce solubility. Thiophen-3-yl placement optimizes steric compatibility in protease pockets .
  • Linker Optimization : Urea linkers (e.g., 5RH0) improve inhibition potency over acetamides but require formulation strategies to address poor solubility .

Preparation Methods

Starting Material: N-[3-(4-piperidinyl)phenyl]acetamide

  • The synthesis begins with N-[3-(4-piperidinyl)phenyl]acetamide as a core intermediate.
  • This intermediate undergoes alkylation with ω-bromoalkylphthalimides in the presence of potassium carbonate in acetonitrile at 60°C to yield N-alkylated piperidines.

Hydrazinolysis to Free Amines

  • The N-alkylated piperidines are then treated with hydrazine hydrate in ethanol at room temperature for approximately 18 hours.
  • This step removes the phthalimide protecting group, yielding the corresponding free amines, which are crucial for subsequent coupling reactions.

Amide Bond Formation via Acid Chloride Method

  • The key step involves coupling the free amines with carboxylic acid derivatives bearing the thiophene moiety.
  • The acids are first converted to acid chlorides by refluxing with thionyl chloride.
  • The acid chlorides are then reacted with the free amines in the presence of triethylamine in acetonitrile to form the target amide bond.
  • This results in the formation of N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide or its analogs.

Formation of Hydrochloride Salt

  • The free base amide compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its stability and solubility for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation ω-bromoalkylphthalimides, K2CO3, CH3CN 60°C Several hours Not specified Formation of N-alkylated piperidines
Hydrazinolysis Hydrazine hydrate, ethanol Room temperature 18 hours ~44% Removal of phthalimide protecting group
Acid chloride formation Thionyl chloride (SOCl2), reflux Reflux 1-3 hours Quantitative Conversion of acid to acid chloride
Amide coupling Acid chloride, free amine, Et3N, CH3CN Room temperature Several hours Not specified Formation of amide bond
Hydrochloride salt formation HCl (gas or solution) Room temperature Variable Quantitative Salt formation for stability

Research Findings and Analytical Data

  • The synthetic strategy is supported by nuclear magnetic resonance (NMR) spectroscopy confirming the structure of intermediates and final products.
  • For example, ^1H-NMR data for related compounds show characteristic signals for amide protons, aromatic thiophene protons, and piperidine ring protons, consistent with the expected structure.
  • Chromatographic purification (e.g., silica gel column chromatography) is employed to isolate pure compounds after hydrazinolysis and coupling steps.
  • The hydrochloride salt form is preferred for enhanced solubility and pharmaceutical handling.

Summary Table of Synthetic Sequence

Intermediate/Product Description Key Reaction Step
N-[3-(4-piperidinyl)phenyl]acetamide Starting amine-containing substrate Alkylation with ω-bromoalkylphthalimides
N-alkylated piperidine derivative Protected amine intermediate Hydrazinolysis to free amine
Free amine derivative Reactive amine for coupling Amide bond formation with acid chloride
N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide Target amide compound Hydrochloride salt formation

Q & A

Q. Advanced

  • Catalyst screening : Test alternatives to EDC, such as DCC or HATU, to enhance coupling efficiency.
  • Solvent optimization : Use anhydrous DMF or THF to minimize side reactions.
  • Temperature control : Maintain 0–5°C during amide coupling to reduce racemization.
  • Analytical monitoring : Employ HPLC (C18 column, gradient: 10–90% acetonitrile/0.1% TFA) to track intermediates and final product purity (>98%) .
    Troubleshooting : If impurities persist, introduce a Boc-protection/deprotection strategy for the piperidine amine .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic

  • Anticancer activity : MTT assay on HCT-116, MCF-7, or PC-3 cell lines (IC50_{50} determination; 72-hour incubation) .
  • Anti-inflammatory potential : NLRP3 inflammasome inhibition assay in LPS-primed macrophages (IL-1β secretion measured via ELISA) .
  • Cytotoxicity controls : Include cisplatin or doxorubicin as positive controls .

How to address discrepancies in biological activity across cell lines?

Q. Advanced

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) between sensitive (e.g., HCT-116) and resistant (e.g., HT-15) cell lines.
  • Metabolic stability : Assess compound degradation in cell culture media (LC-MS monitoring over 24 hours).
  • Membrane permeability : Use Caco-2 monolayers to evaluate efflux ratios (P-gp involvement) .

What analytical techniques confirm structural integrity?

Q. Basic

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR for backbone verification (e.g., acetamide carbonyl at ~170 ppm).
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error.
  • HPLC-UV : Purity ≥95% (λ = 254 nm) .

How to resolve contradictions in spectral data during structural elucidation?

Q. Advanced

  • 2D NMR : Utilize HSQC and HMBC to assign ambiguous protons/carbons (e.g., piperidine ring vs. thiophene signals).
  • Isotopic labeling : Synthesize 15N^{15}N-labeled analogs to clarify amine proton environments.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

What safety protocols are critical for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during weighing and synthesis.
  • First aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air .

How to design stability studies under accelerated degradation conditions?

Q. Advanced

  • Forced degradation : Expose the compound to heat (40°C, 75% RH), acidic (0.1M HCl), and oxidative (3% H2_2O2_2) conditions for 14 days.
  • Monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed acetamide or thiophene oxidation).
  • Kinetic analysis : Calculate degradation rate constants (Arrhenius plot for shelf-life prediction) .

What computational methods predict target interactions?

Q. Basic

  • Molecular docking : AutoDock Vina with NLRP3 (PDB: 6NPY) or cancer-related targets (e.g., EGFR).
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors in piperidine) for activity .

How to validate mechanisms of action using in vitro models?

Q. Advanced

  • CRISPR knockouts : Generate NLRP3/^{-/-} macrophages to confirm target specificity.
  • Competitive binding assays : Use 3H^3H-labeled compound to measure receptor affinity (Kd_d determination).
  • Pathway analysis : Western blot for downstream markers (e.g., caspase-1 cleavage in inflammasome activation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride
Reactant of Route 2
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N-(Piperidin-4-yl)-2-(thiophen-3-yl)acetamide hydrochloride

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